molecular formula C6H4BrNO2 B082777 3-Bromo-4-nitrosophenol CAS No. 13362-38-4

3-Bromo-4-nitrosophenol

Katalognummer B082777
CAS-Nummer: 13362-38-4
Molekulargewicht: 202.01 g/mol
InChI-Schlüssel: ORVHTCOFHGULQZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Bromo-4-nitrosophenol (BNP) is an organic compound that has gained significant attention in scientific research due to its unique properties and potential applications in various fields. BNP is a yellow crystalline powder that is soluble in organic solvents such as ethanol, methanol, and acetone.

Wirkmechanismus

The mechanism of action of 3-Bromo-4-nitrosophenol is not fully understood, but it is believed to be related to its ability to form stable complexes with metal ions such as copper and mercury. 3-Bromo-4-nitrosophenol has also been shown to have antioxidant properties, which may contribute to its potential anti-cancer and anti-inflammatory effects.

Biochemische Und Physiologische Effekte

3-Bromo-4-nitrosophenol has been shown to have low toxicity and is generally considered safe for laboratory experiments. However, high doses of 3-Bromo-4-nitrosophenol may cause oxidative stress and damage to cells. 3-Bromo-4-nitrosophenol has been shown to have potential anti-cancer and anti-inflammatory effects, but more research is needed to fully understand its biochemical and physiological effects.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using 3-Bromo-4-nitrosophenol in laboratory experiments is its low toxicity and easy synthesis. 3-Bromo-4-nitrosophenol can also be easily purified through recrystallization. However, one limitation of using 3-Bromo-4-nitrosophenol is its limited solubility in water, which may make it difficult to use in some experimental conditions.

Zukünftige Richtungen

There are several future directions for the study of 3-Bromo-4-nitrosophenol. One direction is to further investigate its potential anti-cancer and anti-inflammatory properties. Another direction is to explore its potential applications in environmental science, such as its ability to detect heavy metal ions in water samples. Additionally, more research is needed to fully understand the mechanism of action and biochemical and physiological effects of 3-Bromo-4-nitrosophenol.
Conclusion:
In conclusion, 3-Bromo-4-nitrosophenol is an organic compound that has gained significant attention in scientific research due to its unique properties and potential applications in various fields. 3-Bromo-4-nitrosophenol can be synthesized through the reaction between 3-bromo-4-nitrophenol and sodium nitrite in the presence of hydrochloric acid. 3-Bromo-4-nitrosophenol has been extensively studied for its potential applications in analytical chemistry, environmental science, and biomedical research. 3-Bromo-4-nitrosophenol has been shown to have potential anti-cancer and anti-inflammatory effects, but more research is needed to fully understand its mechanism of action and biochemical and physiological effects.

Synthesemethoden

3-Bromo-4-nitrosophenol can be synthesized through the reaction between 3-bromo-4-nitrophenol and sodium nitrite in the presence of hydrochloric acid. The reaction yields 3-Bromo-4-nitrosophenol as a yellow precipitate that can be purified through recrystallization.

Wissenschaftliche Forschungsanwendungen

3-Bromo-4-nitrosophenol has been extensively studied for its potential applications in various fields such as analytical chemistry, environmental science, and biomedical research. 3-Bromo-4-nitrosophenol has been used as a reagent for the determination of trace amounts of copper and mercury ions in water samples. 3-Bromo-4-nitrosophenol has also been used as a fluorescent probe for the detection of nitrite ions in biological samples. In biomedical research, 3-Bromo-4-nitrosophenol has been studied for its potential anti-cancer and anti-inflammatory properties.

Eigenschaften

CAS-Nummer

13362-38-4

Produktname

3-Bromo-4-nitrosophenol

Molekularformel

C6H4BrNO2

Molekulargewicht

202.01 g/mol

IUPAC-Name

3-bromo-4-nitrosophenol

InChI

InChI=1S/C6H4BrNO2/c7-5-3-4(9)1-2-6(5)8-10/h1-3,9H

InChI-Schlüssel

ORVHTCOFHGULQZ-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1O)Br)N=O

Kanonische SMILES

C1=CC(=C(C=C1O)Br)N=O

Andere CAS-Nummern

13362-38-4

Synonyme

3-Bromo-4-hydroxyimino-2,5-cyclohexadien-1-one

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.